An In-depth Technical Guide to the Structure Elucidation of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol
An In-depth Technical Guide to the Structure Elucidation of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol
Introduction
In the landscape of modern organic and medicinal chemistry, the use of chiral building blocks is fundamental to the synthesis of complex, optically active molecules.[1] (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol is a valuable C3 chiral synthon, featuring a secondary alcohol for further functionalization and a sterically demanding tert-butyldimethylsilyl (TBDMS) ether that serves as a robust protecting group for the primary hydroxyl.[1][2] The TBDMS group is favored for its stability across a wide array of reaction conditions and its straightforward removal using fluoride sources.[2][3]
The unambiguous confirmation of this molecule's structure is paramount for its application in enantioselective synthesis. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol. We will detail the logical workflow, moving from the confirmation of molecular formula and atomic connectivity to the definitive assignment of its absolute stereochemistry. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for the advancement of their work.
Part 1: Confirmation of Molecular Formula and Connectivity
The initial phase of structure elucidation focuses on establishing the molecular formula and the precise arrangement of atoms. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for determining the molecular weight of a compound, providing a direct path to its molecular formula.
Expertise & Causality: For a silylated compound like this, we anticipate specific and highly informative fragmentation patterns under electron ionization (EI). The bond between the silicon and the tert-butyl group is prone to cleavage. The most characteristic fragmentation is the loss of a tert-butyl radical (57 Da), leading to a prominent [M-57]⁺ ion.[4][5] This fragment is often the base peak, or at least a major ion, and is a hallmark of TBDMS ethers, providing strong evidence for the presence of this protecting group.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z | Relative Abundance | Significance |
| [M]⁺ | [C₉H₂₂O₂Si]⁺ | 190.14 | Low | Molecular Ion |
| [M-CH₃]⁺ | [C₈H₁₉O₂Si]⁺ | 175.12 | Moderate | Loss of a methyl group |
| [M-C₄H₉]⁺ | [C₅H₁₃O₂Si]⁺ | 133.07 | High (often base peak) | Loss of tert-butyl radical; characteristic of TBDMS group[4] |
| [C₅H₁₃OSi]⁺ | [C₅H₁₃OSi]⁺ | 117.07 | Moderate | Fragmentation of the propanol backbone |
| [(CH₃)₂SiOH]⁺ | [C₂H₇OSi]⁺ | 75.02 | Moderate | Rearrangement ion common in silyl ethers |
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with known data for TBDMS-protected alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Through a suite of 1D and 2D experiments, we can confirm every atom's placement and its relationship to its neighbors.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1a, H-1b | ~3.4-3.6 | m | 2H | J ≈ 5-7 |
| H-2 | ~3.9-4.1 | m | 1H | J ≈ 6 |
| H-3 (CH₃) | ~1.15 | d | 3H | J ≈ 6.2 |
| OH | Variable (~2.0) | br s | 1H | N/A |
| Si-C(CH₃)₃ | ~0.90 | s | 9H | N/A |
| Si-(CH₃)₂ | ~0.05 | s | 6H | N/A |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For propan-2-ol, we expect two distinct signals for the two equivalent methyl groups and the central CHOH carbon.[6] The TBDMS group adds three more distinct carbon signals.
Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| C-1 (CH₂) | ~68.5 |
| C-2 (CH) | ~66.8 |
| C-3 (CH₃) | ~23.5 |
| Si-C(CH₃)₃ | ~25.9 |
| Si-C (CH₃)₃ | ~18.3 |
| Si-(CH₃)₂ | ~-5.4 |
2D NMR Spectroscopy: The Connectivity Blueprint
While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HMBC provide unambiguous proof of the atomic connections.
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We expect to see a cross-peak between the H-2 proton and both the H-1 methylene protons and the H-3 methyl protons, confirming the propan-2-ol backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton signal to the carbon signal it is attached to, allowing for confident assignment of the ¹³C spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. A key correlation would be from the H-1 methylene protons to the quaternary carbon of the tert-butyl group, definitively proving that the TBDMS ether is located at the C-1 position.
Visualization: Key NMR Correlations
Caption: Key COSY and HMBC correlations confirming the structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7]
-
Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the FIDs, phase correct the spectra, and perform baseline correction.
-
Analysis: Integrate the ¹H spectrum, assign peaks based on chemical shifts and multiplicities, and analyze the 2D correlations to build the final connectivity map.
Part 2: Elucidation of Absolute Stereochemistry
With the connectivity confirmed, the final and most critical step is to determine the absolute configuration at the C-2 stereocenter. Standard NMR and MS cannot differentiate between enantiomers. Therefore, a method that converts the enantiomeric relationship into a diastereomeric one is required.
Mosher's Ester Analysis
Mosher's ester analysis is a time-honored and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols.[8][9][10]
Trustworthiness & Principle: The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11] This reaction converts the single enantiomer of our alcohol into a pair of diastereomers. Diastereomers have different physical properties and, crucially, different NMR spectra. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, we can deduce the original alcohol's configuration.[8][12]
The analysis relies on a conformational model where the ester carbonyl, the trifluoromethyl group, and the carbinyl proton (H-2) are coplanar.[11] This arrangement places the phenyl group of the MTPA moiety in a fixed position, which then shields or deshields the protons on either side of the carbinyl carbon. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the stereocenter, a consistent pattern emerges that reveals the absolute configuration.
Visualization: Mosher's Ester Analysis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. westmont.edu [westmont.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matilda.science [matilda.science]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. individual.utoronto.ca [individual.utoronto.ca]
- 12. matilda.science [matilda.science]
